Cgp 43487
Overview
Description
Cgp 43487 is a competitive N-methyl-D-aspartic acid (NMDA) receptor antagonist. This compound has been studied for its potential to modulate dopaminergic function without causing motor impairment, making it a candidate for the treatment of neurological disorders such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cgp 43487 involves the preparation of its enantiomers, which have been shown to induce anticonvulsant effects
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its status as a research compound. the synthesis would typically involve large-scale chemical reactions under controlled conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Cgp 43487 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can alter the compound’s activity.
Reduction: This reaction involves the gain of electrons and can also modify the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate the substitution reactions. The specific conditions, such as temperature and pH, would depend on the desired reaction and the stability of the compound under those conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a more oxidized form of the compound, while reduction might yield a more reduced form.
Scientific Research Applications
Mechanism of Action
Cgp 43487 exerts its effects by competitively inhibiting NMDA receptors, which are involved in excitatory neurotransmission in the brain . By blocking these receptors, the compound can modulate dopaminergic function and reduce hyperactivity in the dopaminergic system without causing motor impairment . This makes it a potential therapeutic agent for conditions like Parkinson’s disease, where dopaminergic dysfunction is a key feature .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Cgp 43487 is unique in that it can potentiate dopaminergic function without causing motor impairment, unlike other NMDA receptor antagonists such as MK-801 . This makes it a promising candidate for therapeutic applications where motor function preservation is crucial .
Biological Activity
CGP 43487 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily known for its role in modulating excitatory neurotransmission in the central nervous system (CNS). This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and epilepsy. The following sections detail the biological activity, mechanisms, and research findings associated with this compound.
This compound functions by selectively inhibiting the glutamate binding site on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory formation. By blocking these receptors, this compound can modulate excitatory neurotransmission and potentially mitigate neurotoxic effects associated with excessive glutamate signaling.
Key Actions of this compound:
- Inhibition of NMDA Receptors : It prevents the activation of NMDA receptors by glutamate, thereby reducing calcium influx that can lead to excitotoxicity.
- Neuroprotective Effects : Studies indicate that this compound may protect against neuronal damage in various models of neurodegeneration and seizures .
- Facilitation of Dopaminergic Function : In preclinical models, this compound has been shown to enhance dopaminergic signaling without inducing motor impairments, making it a candidate for treating Parkinson's disease .
Neuroprotective Effects
Research has demonstrated that systemic administration of this compound can prevent dendritic atrophy in specific brain regions (e.g., CA3 apical dendrites), suggesting its role in maintaining neuronal structure under stress conditions . Furthermore, it has been associated with increased neurogenesis in the dentate gyrus following seizure activity .
Case Studies
- Parkinson's Disease Models : In animal studies, this compound was found to potentiate the effects of dopaminergic therapies, improving motor symptoms without causing dyskinesias typically associated with L-DOPA treatment .
- Epilepsy Models : The compound exhibited anticonvulsant properties, with effective doses showing a significant reduction in seizure activity while also promoting neurogenesis .
Comparative Efficacy
A comparative study of this compound and other NMDA antagonists (e.g., APV) revealed that while both compounds inhibit NMDA receptor activity, this compound does so with fewer side effects related to motor function. This makes it a more favorable candidate for long-term therapeutic use in conditions like Parkinson's disease .
Table 1: Summary of Biological Activities of this compound
Table 2: Comparative Efficacy of NMDA Antagonists
Compound | Mechanism | Motor Impairment | Neuroprotective Effect |
---|---|---|---|
This compound | Competitive antagonist | Minimal | High |
APV | Competitive antagonist | Moderate | Moderate |
Properties
CAS No. |
146388-56-9 |
---|---|
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
[(E,4R)-4-amino-5-ethoxy-2-methyl-5-oxopent-2-enyl]phosphonic acid |
InChI |
InChI=1S/C8H16NO5P/c1-3-14-8(10)7(9)4-6(2)5-15(11,12)13/h4,7H,3,5,9H2,1-2H3,(H2,11,12,13)/b6-4+/t7-/m1/s1 |
InChI Key |
OKDOWCKDTWNRCB-PTYLAXBQSA-N |
SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Isomeric SMILES |
CCOC(=O)[C@@H](/C=C(\C)/CP(=O)(O)O)N |
Canonical SMILES |
CCOC(=O)C(C=C(C)CP(=O)(O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cgp 43487; Cgp43487; Cgp-43487. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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